ZK 93426 hydrochloride

Description

Properties

IUPAC Name |

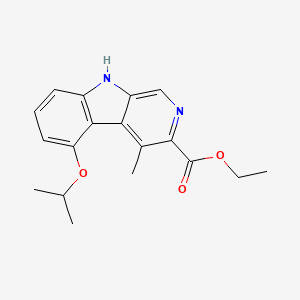

ethyl 4-methyl-5-propan-2-yloxy-9H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3.ClH/c1-5-22-18(21)17-11(4)15-13(9-19-17)20-12-7-6-8-14(16(12)15)23-10(2)3;/h6-10,20H,5H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNQJDOYVHCISJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C2C(=C1C)C3=C(N2)C=CC=C3OC(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401028093 | |

| Record name | Ethyl 5-isopropoxy-4-methyl-9H-beta-carboline-3-carboxylate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401028093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89592-45-0 | |

| Record name | Ethyl 5-isopropoxy-4-methyl-9H-beta-carboline-3-carboxylate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401028093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

ZK 93426 Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of ZK 93426 hydrochloride, a potent and selective ligand for the benzodiazepine (B76468) binding site of the γ-aminobutyric acid type A (GABA-A) receptor. This document consolidates key findings from preclinical and clinical research, presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and experimental workflows.

Core Mechanism of Action: A Benzodiazepine Receptor Antagonist with Weak Partial Inverse Agonist Properties

This compound is a β-carboline derivative that exhibits high affinity for the benzodiazepine (BZD) binding site on the GABA-A receptor, an ionotropic receptor that is the primary mediator of fast inhibitory neurotransmission in the central nervous system. Its mechanism of action is primarily characterized as a competitive benzodiazepine receptor antagonist .[1][2] This means it binds to the BZD site and blocks the binding of BZD agonists (like diazepam) and inverse agonists, thereby preventing their modulatory effects on the GABA-A receptor.

However, ZK 93426 is not a silent antagonist. Several studies have demonstrated that it possesses weak partial inverse agonist activity .[3][4][5] This intrinsic activity means that, in the absence of other BZD site ligands, ZK 93426 can slightly reduce the GABA-A receptor's basal activity, leading to effects opposite to those of BZD agonists, such as increased alertness and potential anxiogenic (anxiety-producing) effects in some behavioral paradigms.[3] In human studies, ZK 93426 has been shown to produce stimulant-like effects, including increased alertness and improved performance in cognitive tasks.

Biochemical and pharmacological studies have shown that ZK 93426 can displace radiolabeled BZD agonists like [³H]-flunitrazepam from their binding sites.[1][6] It effectively antagonizes the sedative and anticonvulsant effects of BZD agonists.[4][6] Furthermore, it is a potent inhibitor of the convulsant effects produced by BZD receptor inverse agonists like DMCM.[6] This complex profile suggests that ZK 93426 can differentially modulate the GABA-A receptor depending on the presence of other ligands and the specific neuronal context.

Quantitative Data: Binding Affinity

The affinity of this compound for the benzodiazepine receptor has been quantified in several radioligand binding studies. The following table summarizes the key binding affinity values.

| Radioligand | Preparation | Parameter | Value | Reference |

| [³H]-Flunitrazepam | Rat Cerebellum | IC₅₀ | 0.4 nM | [1] |

| [³H]-Flunitrazepam | Rat Hippocampus | IC₅₀ | 0.7 nM | [1] |

| Not Specified | Human GABA-A receptor (α1β3γ2) | pIC₅₀ | 9.4 | [7] |

| IC₅₀ | ~0.4 nM | [7] |

IC₅₀ (Half maximal inhibitory concentration): The concentration of ZK 93426 required to inhibit 50% of the specific binding of the radioligand. A lower IC₅₀ value indicates a higher binding affinity.

pIC₅₀: The negative logarithm of the IC₅₀ value.

Signaling Pathway and Experimental Workflow

To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Experimental Protocols

Radioligand Binding Assay ([³H]Flumazenil Displacement)

This protocol is a representative method for determining the binding affinity of this compound for the benzodiazepine receptor.

1. Membrane Preparation:

-

Rat cerebral cortex is homogenized in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and large debris.

-

The supernatant is then centrifuged at high speed to pellet the membranes.

-

The membrane pellet is washed multiple times by resuspension and centrifugation in fresh buffer to remove endogenous GABA and other interfering substances. The final pellet is resuspended in the assay buffer.

2. Incubation:

-

In a series of tubes, a constant amount of membrane protein (e.g., 100 µg), a fixed concentration of [³H]flumazenil (a radiolabeled BZD antagonist), and increasing concentrations of unlabeled this compound are combined in a final volume of assay buffer.

-

Control tubes for total binding (membrane + radioligand) and non-specific binding (membrane + radioligand + a high concentration of an unlabeled BZD like diazepam) are also prepared.

-

The tubes are incubated at a specific temperature (e.g., 0-4°C or 30°C) for a sufficient time to reach binding equilibrium (e.g., 35 minutes).[8][9]

3. Separation of Bound and Free Ligand:

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.

-

Alternatively, centrifugation can be used to pellet the membranes.

-

The filters or pellets are washed quickly with ice-cold buffer to remove any unbound radioligand.

4. Quantification of Bound Radioactivity:

-

The filters are placed in scintillation vials with scintillation cocktail.

-

The radioactivity is counted using a liquid scintillation counter.

5. Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The percentage of inhibition of [³H]flumazenil binding is plotted against the concentration of ZK 93426.

-

The IC₅₀ value is determined from the resulting competition curve using non-linear regression analysis.

Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines a general approach to assess the functional effects of ZK 93426 on GABA-A receptor-mediated currents.

1. Cell Preparation:

-

Neurons are either cultured in vitro or acute brain slices are prepared from rodents.

-

The cells or slices are placed in a recording chamber on the stage of a microscope and continuously perfused with an oxygenated artificial cerebrospinal fluid (aCSF).

2. Whole-Cell Recording:

-

A glass micropipette with a very fine tip, filled with an internal solution that mimics the intracellular ionic composition, is brought into contact with the membrane of a target neuron.

-

A tight seal is formed between the pipette tip and the cell membrane, and then the membrane patch is ruptured to gain electrical access to the entire cell.

-

The neuron is voltage-clamped at a specific holding potential (e.g., -60 mV).

3. Drug Application:

-

GABA is applied to the neuron to evoke an inward chloride current, which is recorded by the patch-clamp amplifier.

-

To test the effect of ZK 93426, it is co-applied with GABA. Any change in the amplitude or kinetics of the GABA-induced current is measured.

-

ZK 93426 can also be applied alone to investigate its direct effects on the receptor (i.e., its inverse agonist activity).

-

To confirm its antagonist properties, ZK 93426 is applied prior to the co-application of GABA and a BZD agonist.

4. Data Acquisition and Analysis:

-

The currents are digitized and stored on a computer for offline analysis.

-

The peak amplitude, rise time, and decay time of the GABA-induced currents in the presence and absence of ZK 93426 are measured and compared to determine the modulatory effect of the compound.

Conclusion

This compound is a high-affinity benzodiazepine receptor ligand with a dual mechanism of action: competitive antagonism and weak partial inverse agonism. This unique pharmacological profile results in a complex array of effects, including the blockade of benzodiazepine agonist and inverse agonist actions, as well as intrinsic stimulant and cognitive-enhancing properties. The quantitative binding data and experimental methodologies outlined in this guide provide a comprehensive framework for researchers and drug development professionals to further investigate and understand the therapeutic potential of ZK 93426 and similar compounds targeting the GABA-A receptor.

References

- 1. This compound | CAS 1216792-30-1 | ZK93426 | Tocris Bioscience [tocris.com]

- 2. Beta-carbolines characterized as benzodiazepine receptor agonists and inverse agonists produce bi-directional changes in palatable food consumption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ZK-93426 - Wikipedia [en.wikipedia.org]

- 4. Human studies on the benzodiazepine receptor antagonist beta-carboline ZK 93 426: antagonism of lormetazepam's psychotropic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of ZK 93,426, a beta-carboline benzodiazepine receptor antagonist on night sleep pattern in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of the beta-carboline ZK 93 426 as a benzodiazepine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ZK93426 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. brieflands.com [brieflands.com]

- 9. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

ZK 93426 Hydrochloride: An In-Depth Technical Guide to a Benzodiazepine Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZK 93426 hydrochloride is a β-carboline derivative that acts as a high-affinity ligand for the benzodiazepine (B76468) (BZ) binding site on the γ-aminobutyric acid type A (GABA-A) receptor. While primarily classified as a competitive antagonist, it exhibits a complex pharmacological profile, including weak partial inverse agonist properties. This technical guide provides a comprehensive overview of ZK 93426, consolidating key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows. This document is intended to serve as a core resource for researchers and professionals engaged in the study of GABAergic neurotransmission and the development of novel therapeutics targeting the benzodiazepine receptor.

Introduction

The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of inhibitory neurotransmission in the central nervous system. The potentiation of GABAergic activity through the benzodiazepine binding site has been a cornerstone of treatment for anxiety, insomnia, and seizure disorders for decades. The study of antagonists and inverse agonists at this site is crucial for understanding the nuances of GABA-A receptor modulation and for the development of drugs with more refined pharmacological profiles.

ZK 93426, a member of the β-carboline family of compounds, has emerged as a significant tool in this field of research. Its high affinity for the benzodiazepine receptor, coupled with its unique blend of antagonist and weak partial inverse agonist effects, makes it a subject of considerable interest. In preclinical studies, ZK 93426 has demonstrated a range of effects, from antagonizing the sedative and anticonvulsant actions of BZ agonists to exhibiting intrinsic proconflict and weak anticonvulsant properties of its own. Furthermore, it has shown potential nootropic effects through the modulation of cholinergic systems. This guide will delve into the technical details of ZK 93426's pharmacology, providing a foundational resource for its application in research and drug development.

Biochemical Profile and Mechanism of Action

ZK 93426 exerts its effects by binding to the benzodiazepine site on the GABA-A receptor. This binding is competitive with traditional benzodiazepine agonists, antagonists, and inverse agonists.

Binding Affinity

ZK 93426 demonstrates high affinity for the benzodiazepine receptor, as evidenced by its low nanomolar inhibition constants (IC50 and Ki values) in radioligand binding assays. These assays typically utilize [3H]-flunitrazepam, a high-affinity benzodiazepine agonist, as the radioligand.

| Parameter | Value | Assay Conditions | Reference |

| IC50 | ~0.5 - 1.0 nM | Inhibition of [3H]-flunitrazepam binding in rat brain membranes | [1] |

| Ki | Not explicitly stated in reviewed sources, but expected to be in the low nanomolar range based on IC50 values. | Calculated from IC50 values using the Cheng-Prusoff equation. | [2] |

GABA Shift

The "GABA shift" refers to the potentiation of ligand binding to the benzodiazepine site in the presence of GABA. This phenomenon is a hallmark of benzodiazepine receptor agonists. For antagonists like ZK 93426, the GABA shift is typically neutral, meaning GABA does not significantly alter its binding affinity. However, some studies suggest that under certain in vivo conditions, benzodiazepine antagonist binding can be enhanced by modulators of endogenous GABA.[3]

Signaling Pathway at the GABA-A Receptor

The following diagram illustrates the interaction of ZK 93426 with the GABA-A receptor in the context of other benzodiazepine site ligands.

In Vivo Pharmacology

The in vivo effects of ZK 93426 are complex, reflecting its mixed antagonist/weak partial inverse agonist profile.

Proconflict and Anxiogenic-like Effects

In animal models of anxiety, such as the Vogel conflict test, ZK 93426 exhibits a proconflict effect.[1] This is characterized by a reduction in punished responding, an effect opposite to that of anxiolytic drugs. This action is consistent with weak partial inverse agonism.

Anticonvulsant and Proconvulsant Properties

ZK 93426 demonstrates a dual role in seizure models. It has weak intrinsic anticonvulsant activity in some paradigms.[1] However, its more pronounced effect is the potent antagonism of seizures induced by benzodiazepine receptor inverse agonists, such as DMCM (methyl-6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate).[1] It is not effective against seizures induced by agents that do not act through the benzodiazepine site, like pentylenetetrazol.

| In Vivo Effect | Animal Model | Observed Outcome | Reference |

| Proconflict | Vogel Conflict Test (Rats) | Reduction in punished drinking behavior | [1] |

| Anticonvulsant | DMCM-induced seizures (Mice) | Potent inhibition of convulsions | [1] |

| Weak Anticonvulsant | Some seizure models | Minor protective effects | [1] |

| Nootropic | Various cognitive tasks | Improved performance | [4] |

| Stimulant/Activating | Human volunteer studies | Increased alertness, restlessness | [4][5] |

Nootropic Effects and Cholinergic Modulation

Human studies have reported that ZK 93426 can have stimulant and activating effects, leading to improved performance in cognitive tasks.[4] Preclinical evidence suggests that these nootropic effects may be mediated by an increase in cortical acetylcholine (B1216132) release. This is thought to occur through the disinhibition of cholinergic neurons in the nucleus basalis, which are under tonic GABAergic control.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize ZK 93426.

[3H]-Flunitrazepam Competitive Binding Assay

This assay is used to determine the binding affinity of ZK 93426 for the benzodiazepine receptor.

4.1.1. Materials

-

[3H]-Flunitrazepam (Radioligand)

-

Unlabeled flunitrazepam or diazepam (for non-specific binding determination)

-

This compound (Test compound)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Brain tissue (e.g., rat cortex or cerebellum) or cells expressing GABA-A receptors

-

Homogenizer

-

Centrifuge

-

Glass fiber filters

-

Scintillation counter and scintillation fluid

4.1.2. Procedure

-

Membrane Preparation:

-

Homogenize brain tissue in ice-cold Tris-HCl buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 20,000 x g for 20 minutes to pellet the membranes.

-

Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.

-

Resuspend the final pellet in buffer and determine the protein concentration.

-

-

Binding Assay:

-

In triplicate, combine the following in microcentrifuge tubes or a 96-well plate:

-

Total Binding: Membrane preparation, [3H]-flunitrazepam (at a concentration near its Kd, typically 1-2 nM), and buffer.

-

Non-specific Binding: Membrane preparation, [3H]-flunitrazepam, and a high concentration of unlabeled flunitrazepam or diazepam (e.g., 10 µM).

-

Competitive Binding: Membrane preparation, [3H]-flunitrazepam, and varying concentrations of ZK 93426.

-

-

Incubate the reactions at 0-4°C for 60-90 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each tube through a glass fiber filter using a vacuum manifold.

-

Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the ZK 93426 concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of ZK 93426 that inhibits 50% of specific [3H]-flunitrazepam binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Vogel Conflict Test

This test is used to assess the anxiolytic or anxiogenic/proconflict properties of a compound.

4.2.1. Apparatus

-

Operant chamber with a grid floor capable of delivering a mild electric shock.

-

A drinking spout connected to a water source and a lickometer.

-

A shock generator.

4.2.2. Procedure

-

Water Deprivation:

-

Individually house rats and deprive them of water for 48 hours prior to the test, with food available ad libitum.

-

-

Habituation (Optional):

-

On the day before the test, place each rat in the operant chamber for a short period (e.g., 5 minutes) with access to the drinking spout, but without shock delivery, to allow for exploration and learning of the water source location.

-

-

Test Session:

-

Administer ZK 93426 or the vehicle control to the rats at the desired dose and route of administration (e.g., intraperitoneally) at a specified time before the test (e.g., 30 minutes).

-

Place each rat individually in the operant chamber.

-

Allow a brief period for the rat to begin drinking (e.g., 20 licks).

-

After the initial drinking period, program the apparatus to deliver a mild electric shock (e.g., 0.5 mA for 0.5 seconds) through the grid floor after a predetermined number of licks (e.g., every 20th lick).

-

The test session typically lasts for a fixed duration (e.g., 5 minutes).

-

Record the total number of licks and the total number of shocks received.

-

-

Data Analysis:

-

Compare the number of shocks received by the ZK 93426-treated group to the vehicle-treated group.

-

A significant decrease in the number of shocks received by the ZK 93426-treated group indicates a proconflict effect. Anxiolytic drugs, in contrast, increase the number of shocks received.

-

Antagonism of DMCM-Induced Seizures

This model is used to evaluate the ability of ZK 93426 to antagonize seizures mediated by the benzodiazepine receptor.

4.3.1. Animals

-

Male mice are commonly used.

4.3.2. Materials

-

This compound (Test compound)

-

DMCM (Convulsant agent)

-

Vehicle (e.g., saline, DMSO)

-

Syringes and needles for administration.

4.3.3. Procedure

-

Drug Administration:

-

Administer ZK 93426 or vehicle to different groups of mice at various doses via the desired route (e.g., intraperitoneally or intravenously) at a specific pretreatment time (e.g., 15-30 minutes).

-

-

Induction of Seizures:

-

Administer a convulsive dose of DMCM (e.g., 0.8-1.5 mg/kg, i.v. or i.p.). The exact dose may need to be predetermined in the specific mouse strain to reliably induce clonic and/or tonic seizures.

-

-

Observation:

-

Immediately after DMCM administration, place each mouse in an individual observation cage.

-

Observe the mice for a set period (e.g., 30 minutes) for the occurrence of seizures.

-

Record the latency to the first seizure and the type of seizure (e.g., clonic, tonic, lethality). A seizure scoring system (e.g., Racine scale) can be used for more detailed analysis.

-

-

Data Analysis:

-

Determine the percentage of animals in each treatment group that are protected from seizures.

-

Calculate the ED50 (the dose of ZK 93426 that protects 50% of the animals from DMCM-induced seizures) using probit analysis.

-

Summary and Conclusion

This compound is a potent and selective ligand for the benzodiazepine binding site of the GABA-A receptor. Its characterization as a competitive antagonist with weak partial inverse agonist properties is supported by a robust body of preclinical and clinical data. The compound's ability to antagonize the effects of benzodiazepine agonists and inverse agonists, coupled with its intrinsic proconflict and nootropic-like activities, makes it an invaluable tool for dissecting the complexities of GABAergic neurotransmission.

The experimental protocols detailed in this guide provide a framework for the continued investigation of ZK 93426 and other novel benzodiazepine receptor modulators. The quantitative data, while highlighting the need for further research into subtype selectivity, establishes a clear benchmark for its high affinity. The visualization of its mechanism of action at the synaptic level offers a conceptual model for its diverse pharmacological effects.

For researchers and drug development professionals, ZK 93426 remains a key reference compound for understanding the spectrum of activity at the benzodiazepine receptor and for the rational design of new therapeutics with improved efficacy and side-effect profiles.

References

- 1. Evaluation of the beta-carboline ZK 93 426 as a benzodiazepine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determinants of benzodiazepine brain uptake: lipophilicity versus binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 'GABA shift' in vivo: enhancement of benzodiazepine binding in vivo by modulation of endogenous GABA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Human studies on the benzodiazepine receptor antagonist beta-carboline ZK 93,426: preliminary observations on psychotropic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of ZK 93,426, a beta-carboline benzodiazepine receptor antagonist on night sleep pattern in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Weak Partial Inverse Agonist Activity of ZK 93426 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZK 93426 hydrochloride is a notable β-carboline derivative that has been characterized as a weak partial inverse agonist at the benzodiazepine (B76468) (BZD) binding site of the γ-aminobutyric acid type A (GABAA) receptor. This technical guide provides a comprehensive overview of its pharmacological profile, focusing on its binding affinity and functional activity. The document summarizes key quantitative data from in vitro studies and details the experimental protocols utilized for its characterization. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to facilitate a deeper understanding of its mechanism of action. This guide is intended to serve as a valuable resource for researchers and professionals involved in the fields of neuropharmacology and drug development.

Introduction

The GABAA receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system (CNS). Its benzodiazepine binding site is a critical target for a variety of therapeutic agents, including agonists, antagonists, and inverse agonists. ZK 93426, chemically known as ethyl-5-isopropoxy-4-methyl-β-carboline-3-carboxylate, has been identified as a ligand for this site with a distinct pharmacological profile.[1] Unlike full inverse agonists which can be proconvulsant and anxiogenic, ZK 93426 exhibits a more nuanced activity, acting as a weak partial inverse agonist. This property, coupled with its antagonist effects against benzodiazepine agonists, makes it an important tool for dissecting the complexities of the GABAA receptor system. In human studies, ZK 93426 has been shown to produce effects of alertness and restlessness and can reverse the effects of benzodiazepines like lormetazepam.[1]

Quantitative Pharmacological Data

The in vitro pharmacological properties of this compound have been primarily characterized through radioligand binding assays to determine its affinity for the benzodiazepine receptor and functional assays to assess its efficacy.

Table 1: Radioligand Binding Affinity of ZK 93426

| Radioligand | Preparation | Assay Conditions | IC50 (nM) | Reference Compound | IC50 (nM) |

| [3H]Flunitrazepam | Rat brain membranes (whole brain minus cerebellum) | 25°C for 60 minutes in Na-K phosphate (B84403) buffer (pH 7.4) | Data not explicitly found in abstracts | Diazepam | Data not explicitly found in abstracts |

Note: While multiple sources cite the use of [3H]Flunitrazepam displacement assays to characterize ZK 93426, the specific IC50 or Ki values were not available in the reviewed abstracts. The foundational paper by Jensen et al. (1984) likely contains this data.

Table 2: Functional Activity of ZK 93426

| Assay Type | System | Measured Effect | EC50/IC50 | Intrinsic Activity |

| Electrophysiology (e.g., Two-Electrode Voltage Clamp) | Xenopus oocytes expressing GABAA receptor subunits | Modulation of GABA-evoked chloride currents | Data not explicitly found in abstracts | Weak Partial Inverse Agonist |

Note: The weak partial inverse agonist activity is a qualitative description found in multiple sources. Specific quantitative measures of efficacy, such as the percentage of maximal inhibition of the basal GABA current, were not available in the reviewed literature abstracts.

Experimental Protocols

Radioligand Binding Assay ([3H]Flunitrazepam Displacement)

This protocol outlines a general procedure for determining the binding affinity of ZK 93426 to the benzodiazepine receptor, based on standard methodologies.[2][3]

Objective: To determine the inhibitory concentration (IC50) of ZK 93426 for the binding of [3H]Flunitrazepam to GABAA receptors.

Materials:

-

Rat brain tissue (whole brain minus cerebellum)

-

[3H]Flunitrazepam (Radioligand)

-

This compound (Test compound)

-

Diazepam (Reference compound for non-specific binding)

-

Na-K phosphate buffer (pH 7.4)

-

Scintillation fluid

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold Na-K phosphate buffer. Centrifuge the homogenate at low speed to remove nuclei and large debris. Pellet the membrane fraction by high-speed centrifugation. Wash the pellet by resuspension and centrifugation to remove endogenous GABA.

-

Binding Assay: In a final volume of 1 mL, incubate the washed brain membranes with a fixed concentration of [3H]Flunitrazepam (e.g., 1 nM) and varying concentrations of ZK 93426.

-

Incubation: Incubate the mixture for 60 minutes at 25°C to reach binding equilibrium.

-

Determination of Non-specific Binding: In a parallel set of tubes, incubate the membranes and radioligand with a high concentration of unlabeled diazepam (e.g., 10 µM) to determine non-specific binding.

-

Termination of Assay: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the ZK 93426 concentration and determine the IC50 value using non-linear regression analysis.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This protocol describes a general method for assessing the functional activity of ZK 93426 on GABAA receptors expressed in Xenopus oocytes.[4][5]

Objective: To characterize the effect of ZK 93426 on GABA-evoked chloride currents and to determine its intrinsic activity (agonist, antagonist, or inverse agonist).

Materials:

-

Xenopus laevis oocytes

-

cRNA encoding GABAA receptor subunits (e.g., α1, β2, γ2)

-

Recording chamber

-

Two-electrode voltage clamp amplifier

-

Microelectrodes filled with 3 M KCl

-

Recording solution (e.g., ND96)

-

GABA

-

This compound

Procedure:

-

Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and defolliculate them. Inject the oocytes with cRNA encoding the desired GABAA receptor subunits. Incubate the oocytes for 2-5 days to allow for receptor expression.

-

Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with the recording solution. Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection). Clamp the membrane potential at a holding potential of -60 mV.

-

Application of Compounds: Apply a low concentration of GABA (e.g., EC10-EC20) to elicit a baseline chloride current. Once a stable baseline is achieved, co-apply ZK 93426 with GABA and record the change in current. To test for inverse agonist activity, apply ZK 93426 in the absence of GABA to see if it reduces the basal (spontaneous) channel opening.

-

Data Analysis: Measure the peak amplitude of the GABA-evoked currents in the absence and presence of ZK 93426. A decrease in the GABA-evoked current indicates antagonist or inverse agonist activity. A decrease in the basal current in the absence of GABA confirms inverse agonist activity. A concentration-response curve can be generated to determine the IC50 value.

Signaling Pathways and Experimental Workflows

GABAA Receptor Signaling Pathway

The following diagram illustrates the basic signaling mechanism of the GABAA receptor and the modulatory effect of benzodiazepine site ligands.

Caption: GABAA receptor signaling and modulation by benzodiazepine site ligands.

Radioligand Binding Assay Workflow

The following diagram outlines the key steps in a competitive radioligand binding assay.

Caption: Workflow for a competitive radioligand binding assay.

Two-Electrode Voltage Clamp Experimental Workflow

The following diagram illustrates the workflow for a TEVC experiment to characterize the functional activity of ZK 93426.

Caption: Experimental workflow for two-electrode voltage clamp electrophysiology.

Conclusion

This compound is a β-carboline with a well-defined role as a weak partial inverse agonist at the benzodiazepine site of the GABAA receptor. Its pharmacological profile, characterized by both antagonistic properties against benzodiazepine agonists and a low level of intrinsic negative efficacy, makes it a valuable pharmacological tool. This technical guide has summarized the available qualitative data and provided a framework for the experimental protocols used to characterize this compound. Further access to full-text primary literature is necessary to populate the quantitative data tables with specific binding affinity and functional efficacy values. The provided diagrams offer a clear visual representation of the relevant signaling pathways and experimental workflows, aiding in the conceptual understanding of the pharmacology of ZK 93426. This information is critical for researchers and drug development professionals seeking to understand the structure-activity relationships of benzodiazepine receptor ligands and to design novel modulators of the GABAA receptor.

References

- 1. Structure-Activity Relationships at the Benzodiazepine Receptor | Springer Nature Experiments [experiments.springernature.com]

- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 3. Further characterization of [3H] flunitrazepam binding sites on cultured mouse astroglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]

- 5. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of ZK 93426 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of ZK 93426 hydrochloride, a notable β-carboline derivative. This document synthesizes key findings from preclinical and clinical research, presenting data on its mechanism of action, binding affinity, and its effects in both animal models and human subjects. The information is intended to serve as a detailed resource for professionals in the fields of neuroscience, pharmacology, and drug development.

Core Pharmacological Attributes

ZK 93426 is characterized as a potent and selective antagonist of the benzodiazepine (B76468) (BZD) receptor, a modulatory site on the GABA-A receptor complex.[1] Some studies also classify it as a weak partial inverse agonist, indicating that it can produce effects opposite to those of benzodiazepine agonists like diazepam.[2] Its unique profile, demonstrating both antagonistic and weak inverse agonist properties, has led to investigations into its potential as a tool for studying the GABAergic system and as a therapeutic agent for conditions such as benzodiazepine overdose and cognitive impairment.[3][4]

Mechanism of Action

ZK 93426 exerts its effects by binding to the benzodiazepine site of the GABA-A receptor. As a competitive antagonist, it blocks the binding of BZD agonists and inverse agonists, thereby preventing their modulatory effects on GABA-ergic neurotransmission. The weak partial inverse agonist activity suggests that, in addition to blocking agonist effects, ZK 93426 can slightly reduce the baseline GABA-stimulated chloride influx, leading to a state of heightened neuronal excitability.[2] This dual action likely contributes to its observed stimulant and nootropic effects.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for this compound.

In Vitro Binding Affinity

| Radioligand | Tissue | Preparation | IC50 (nM) | Reference |

| [³H]-Flunitrazepam | Rat Cerebellum | Membrane Homogenate | 0.4 | |

| [³H]-Flunitrazepam | Rat Hippocampus | Membrane Homogenate | 0.7 |

Human Pharmacokinetics

| Dose (IV) | Peak Plasma Concentration (5 min post-injection) | Total Clearance | Reference |

| 0.01 mg/kg | 16 ± 10 ng/mL | Not Reported | [5] |

| 0.04 mg/kg | 52 ± 31 ng/mL | 46 ± 22 mL/min/kg | [5] |

Experimental Protocols

This section details the methodologies employed in key studies investigating the pharmacological profile of this compound.

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity of ZK 93426 for the benzodiazepine receptor.

Methodology:

-

Tissue Preparation: Brain tissue (cerebellum or hippocampus) from rats was dissected and homogenized in a suitable buffer. The homogenate was then centrifuged to pellet the cell membranes, which were subsequently washed and resuspended.

-

Binding Assay: The membrane preparation was incubated with the radioligand [³H]-flunitrazepam and varying concentrations of ZK 93426.

-

Separation and Quantification: The reaction was terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters were then washed to remove any unbound radioligand. The amount of radioactivity retained on the filters was quantified using liquid scintillation counting.

-

Data Analysis: The concentration of ZK 93426 that inhibited 50% of the specific binding of [³H]-flunitrazepam (IC50) was calculated.

In Vivo Animal Studies: Social Interaction Test of Anxiety

Objective: To assess the anxiogenic potential of ZK 93426.

Methodology:

-

Subjects: Male rats were used in the study.

-

Drug Administration: ZK 93426 was administered at doses ranging from 2.5 to 10 mg/kg.

-

Behavioral Testing: The social interaction test was conducted in a familiar or unfamiliar, brightly lit arena. The amount of time pairs of rats spent in active social interaction (e.g., sniffing, grooming, following) was recorded. A decrease in social interaction in the unfamiliar, brightly lit environment is indicative of an anxiogenic effect.

-

Data Analysis: The time spent in social interaction was compared between drug-treated and vehicle-treated groups.[6]

Human Clinical Studies: Evaluation of Psychotropic Effects

Objective: To investigate the psychotropic and cognitive effects of ZK 93426 in healthy volunteers.

Methodology:

-

Study Design: A double-blind, placebo-controlled design was used.

-

Subjects: Healthy male volunteers were recruited for the study.

-

Drug Administration: ZK 93426 was administered intravenously at doses of 0.01 mg/kg and 0.04 mg/kg.

-

Assessments:

-

Physiological Measures: Blood pressure, heart rate, ECG, and EEG were monitored.

-

Psychometric Tests: A battery of tests was used to assess cognitive functions, including the "logical reasoning task" and "pictures differences task" to evaluate concentration and attention.

-

Subjective Effects: Volunteers reported their subjective experiences.

-

-

Pharmacokinetic Analysis: Blood samples were collected at various time points to determine plasma concentrations of ZK 93426 and calculate pharmacokinetic parameters.[4][5]

Summary of Pharmacological Effects

Preclinical Findings

In animal models, ZK 93426 has demonstrated a complex behavioral profile. While it can produce anxiogenic-like effects in some paradigms, such as the social interaction test, it also exhibits weak anticonvulsant properties, unlike many other benzodiazepine receptor inverse agonists.[2][6] Furthermore, it has been shown to effectively reverse the cardiorespiratory depressant effects of midazolam, a benzodiazepine agonist.[3][7]

Clinical Findings

Human studies have revealed that ZK 93426 is well-tolerated and produces stimulant and activating effects.[4][5] It has been shown to improve performance on cognitive tasks that measure concentration and attention.[4][5] Additionally, ZK 93426 can reverse the sedative and cognitive-impairing effects of benzodiazepines like lormetazepam and the anticholinergic agent scopolamine.[2][8] Studies on sleep have indicated that ZK 93426 can reduce slow-wave sleep, further supporting its stimulant properties.[9]

Conclusion

This compound is a well-characterized benzodiazepine receptor antagonist with weak partial inverse agonist properties. Its ability to competitively block the benzodiazepine binding site, coupled with its mild intrinsic activity, results in a unique pharmacological profile. Preclinical and clinical data demonstrate its potential to reverse benzodiazepine-induced sedation and cognitive impairment, as well as to produce mild stimulant and nootropic effects. These characteristics make ZK 93426 a valuable tool for research into the GABAergic system and a compound of interest for further investigation in relevant clinical settings.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ZK-93426 - Wikipedia [en.wikipedia.org]

- 3. A beta-carboline derivative (ZK 93426) counteracts the cardiorespiratory depressant effects of intravenous midazolam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Beta-carbolines as tools in memory research: human data with the beta-carboline ZK 93426 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Human studies on the benzodiazepine receptor antagonist beta-carboline ZK 93,426: preliminary observations on psychotropic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Actions of the beta-carboline ZK 93426 in an animal test of anxiety and the holeboard: interactions with Ro 15-1788 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A beta-carboline derivative (ZK 93426) counteracts the cardiorespiratory depressant effects of intravenous midazolam. | Semantic Scholar [semanticscholar.org]

- 8. The effects of a benzodiazepine receptor antagonist beta-carboline ZK-93426 on scopolamine-induced impairment on attention, memory and psychomotor skills - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of ZK 93,426, a beta-carboline benzodiazepine receptor antagonist on night sleep pattern in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Binding Affinity and Selectivity of ZK 93426 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK 93426 hydrochloride is a notable compound belonging to the β-carboline family of molecules, which are known for their interaction with the central nervous system, primarily through the benzodiazepine (B76468) binding site of the γ-aminobutyric acid type A (GABA-A) receptor. This document provides a comprehensive overview of the binding affinity and selectivity profile of this compound, intended to serve as a technical guide for professionals in neuroscience research and drug development.

ZK 93426 is characterized as a potent benzodiazepine receptor antagonist and also exhibits properties of a weak partial inverse agonist.[1] Its chemical designation is ethyl 5-isopropoxy-4-methyl-β-carboline-3-carboxylate hydrochloride.[2] Understanding its interaction with various GABA-A receptor subtypes is crucial for elucidating its pharmacological effects and potential therapeutic applications.

Binding Affinity of this compound

The binding affinity of this compound has been determined in native tissue preparations, demonstrating high potency at the benzodiazepine binding site of the GABA-A receptor. The most commonly cited affinity values are derived from radioligand binding assays using [3H]-flunitrazepam as the radioligand in rat brain tissues.

| Tissue Preparation | IC50 (nM) | Reference |

| Rat Cerebellum | 0.4 | [3] |

| Rat Hippocampus | 0.7 | [3] |

Table 1: Binding Affinity of this compound in Rat Brain Homogenates. This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound for the displacement of [3H]-flunitrazepam binding in different regions of the rat brain.

Selectivity Profile of this compound and Related β-Carbolines

While ZK 93426 has been noted to possess differential efficacy at various benzodiazepine receptor subtypes, specific quantitative binding data (Ki values) for ZK 93426 across a comprehensive panel of recombinant GABA-A receptor subtypes is not extensively available in peer-reviewed literature.[3]

To provide a representative understanding of the selectivity profile of this class of compounds, the following table presents the binding affinities (Ki values) of closely related β-carboline analogs, β-carboline-3-carboxylate-t-butyl ester (β-CCt) and 3-propoxy-β-carboline (3-PBC), for different GABA-A receptor α-subunits expressed in human embryonic kidney (HEK) cells.[4] It is important to note that this data is for related compounds and not ZK 93426 itself, but it offers valuable insight into the potential selectivity of this structural class.

| Compound | α1β3γ2 (Ki, nM) | α2β3γ2 (Ki, nM) | α3β3γ2 (Ki, nM) | α5β3γ2 (Ki, nM) | α6β3γ2 (Ki, nM) | Reference |

| β-CCt | 0.3 ± 0.02 | 1.1 ± 0.1 | 1.0 ± 0.1 | 5.0 ± 0.4 | 10.0 ± 1.0 | [4] |

| 3-PBC | 0.5 ± 0.04 | 2.5 ± 0.2 | 2.0 ± 0.2 | 8.0 ± 0.7 | 15.0 ± 1.5 | [4] |

Table 2: Representative Binding Affinity of Related β-Carbolines for Human Recombinant GABA-A Receptor Subtypes. This table displays the inhibitor constant (Ki) values for β-CCt and 3-PBC at various GABA-A receptor subtypes containing different α subunits. This data provides an indication of the selectivity profile that might be expected from compounds in the β-carboline class.

Experimental Protocols

Radioligand Binding Assay for β-Carbolines (Competitive Inhibition)

This protocol outlines a general procedure for determining the binding affinity of a test compound like this compound for the benzodiazepine binding site on GABA-A receptors using a competitive radioligand binding assay with [3H]-flunitrazepam.

Materials:

-

Membrane Preparation: Crude synaptic membranes prepared from rat brain tissue (e.g., cerebellum or hippocampus) or from HEK cells stably expressing specific recombinant GABA-A receptor subtypes.

-

Radioligand: [3H]-flunitrazepam (specific activity ~80-90 Ci/mmol).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Test Compound: this compound or other β-carbolines, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled benzodiazepine, such as diazepam or flunitrazepam (e.g., 10 µM).

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Cocktail and Counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes. Wash the pellet by resuspending in fresh assay buffer and repeating the centrifugation. Finally, resuspend the pellet in a known volume of assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of [3H]-flunitrazepam (at a final concentration close to its Kd, e.g., 1 nM), and 100 µL of the membrane preparation (containing 50-100 µg of protein).

-

Non-specific Binding: 50 µL of the non-specific binding control (e.g., 10 µM diazepam), 50 µL of [3H]-flunitrazepam, and 100 µL of the membrane preparation.

-

Competition Binding: 50 µL of the serially diluted test compound, 50 µL of [3H]-flunitrazepam, and 100 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at 4°C for 60-90 minutes to reach equilibrium.

-

Filtration: Terminate the assay by rapid filtration of the incubation mixture through the glass fiber filters using the cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Mandatory Visualizations

GABA-A Receptor Signaling Pathway and Modulation by Benzodiazepines

Caption: GABA-A receptor signaling and modulation by ZK 93426.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

References

- 1. Subtype selectivity of α+β− site ligands of GABAA receptors: identification of the first highly specific positive modulators at α6β2/3γ2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ZK-93426 - Wikipedia [en.wikipedia.org]

- 3. Evaluation of the beta-carboline ZK 93 426 as a benzodiazepine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Subtype Selectivity of 3, 6-Disubstituted β-Carbolines at Bz/GABA(A)ergic Receptors. SAR and Studies Directed Toward Agents For Treatment of Alcohol Abuse - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Effects of ZK 93426 Hydrochloride on the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK 93426 hydrochloride is a compound belonging to the β-carboline family of molecules. It is characterized as a benzodiazepine (B76468) receptor antagonist with weak partial inverse agonist properties.[1][2][3] This dual mechanism of action confers a unique pharmacological profile, distinct from full agonists (like diazepam) or full inverse agonists. In vivo, ZK 93426 has demonstrated a range of effects on the central nervous system (CNS), including anxiogenic, weak anticonvulsant, and nootropic (cognition-enhancing) activities.[1][2] This technical guide provides a comprehensive overview of the in vivo effects of this compound, detailing its pharmacological actions, summarizing quantitative data, outlining experimental methodologies, and illustrating key signaling pathways.

Pharmacodynamics: Receptor Interaction and Neurotransmitter Modulation

The primary molecular target of ZK 93426 is the benzodiazepine binding site on the GABA-A receptor complex. Unlike benzodiazepine agonists that enhance the effect of GABA, ZK 93426 can act as an antagonist, blocking the effects of agonists, and also as a weak inverse agonist, producing effects opposite to those of benzodiazepines.[1][3] This interaction with the GABAergic system is central to its CNS effects.

One of the key downstream effects of ZK 93426 is the modulation of cholinergic neurotransmission. Evidence suggests that ZK 93426 increases the release of acetylcholine (B1216132) in the cortex. This is thought to occur through the disinhibition of cholinergic neurons in the nucleus basalis.[4] These cholinergic neurons are under tonic inhibitory control by GABAergic interneurons. By acting as an inverse agonist at the benzodiazepine receptors on these GABAergic interneurons, ZK 93426 reduces their inhibitory output, thereby increasing the firing rate of cholinergic neurons and subsequent acetylcholine release in their projection areas.

Quantitative Data Summary

The following tables summarize the available quantitative data on the in vivo effects of this compound.

Table 1: In Vivo Dose-Response Data

| Species | Model/Test | Route of Administration | Dose Range | Observed Effect | Reference(s) |

| Rat | Social Interaction Test | Intraperitoneal (i.p.) | 2.5 - 10 mg/kg | Anxiogenic-like effects (reduced social interaction) | [5] |

| Rat | Hypothalamic Self-Stimulation | Intraperitoneal (i.p.) | 100 µg/kg - 10 mg/kg | No effect on self-stimulation when given alone; blocked the effects of a benzodiazepine agonist at 10 mg/kg. | [6] |

| Human | Psychotropic Effects | Intravenous (i.v.) | 0.01 - 0.04 mg/kg | Stimulant and activating effects; improved performance in cognitive tasks. | [7][8] |

| Human | Sleep Architecture | Intravenous (i.v.) | 0.04 mg/kg | Reduced slow-wave sleep and increased light sleep stages. | [9] |

Table 2: Human Pharmacokinetic Parameters

| Parameter | Dose | Value | Reference(s) |

| Plasma Level (5 min post-i.v.) | 0.01 mg/kg | 16 ± 10 ng/mL | [7] |

| Plasma Level (5 min post-i.v.) | 0.04 mg/kg | 52 ± 31 ng/mL | [7] |

| Total Clearance | 0.04 mg/kg | 46 ± 22 mL/min/kg | [7] |

Table 3: Receptor Binding Affinity (Qualitative)

| Radioligand Displaced | Finding | Implication | Reference(s) |

| [3H]methyl β-carboline-3-carboxylate ([3H]CCM) | Showed selectivity in displacing the higher affinity binding population. | Suggests some selectivity for a subpopulation of benzodiazepine receptors. | [10] |

| [3H]Flunitrazepam ([3H]FNM) | Displaced by ZK 93426. | Confirms interaction with the benzodiazepine binding site. | [1] |

Experimental Protocols

This section details the methodologies used in key experiments investigating the in vivo effects of this compound.

Social Interaction Test in Rats

-

Objective: To assess the anxiogenic or anxiolytic potential of a compound.

-

Apparatus: A standard open-field arena, often a three-chambered box. The specific dimensions and lighting conditions used in the ZK 93426 studies are not detailed in the available literature, but typical protocols use dim lighting to encourage social interaction.[11][12]

-

Procedure:

-

Habituation: The test rat is allowed to freely explore the empty apparatus for a set period (e.g., 10 minutes) on the day before the test.[13]

-

Test Session: The test rat is placed in the central chamber. An unfamiliar "stranger" rat of the same sex is placed in one of the side chambers, enclosed in a wire cage to allow for sensory interaction without physical contact. The other side chamber contains an empty wire cage.

-

Data Collection: The session is typically recorded, and the time the test rat spends in each chamber and the time it spends actively sniffing each wire cage are measured over a defined period (e.g., 10 minutes). A reduction in time spent with the stranger rat is interpreted as an anxiogenic-like effect.[13]

-

-

ZK 93426 Administration: ZK 93426 was administered intraperitoneally at doses of 2.5-10 mg/kg.[5]

Hole-Board Test in Mice

-

Objective: To assess exploratory behavior, which can be modulated by anxiety.

-

Apparatus: A square board with a number of holes (commonly 4 or 16) evenly spaced on the floor.[2][4] The specific dimensions of the board and holes used in the ZK 93426 studies are not specified in the available literature. Standard apparatus for mice is often 40x40 cm.[14][15]

-

Procedure:

-

A mouse is placed in the center of the hole-board.

-

The animal's behavior is recorded for a set period, typically 5 minutes.[4]

-

Behaviors Measured: The primary measure is "head-dipping," defined as the animal poking its head into a hole. The frequency and duration of head-dips are recorded. A decrease in head-dipping is often associated with an anxiogenic state, while an increase can indicate an anxiolytic effect. Locomotor activity (e.g., number of line crossings) is also often measured to control for general activity effects.

-

-

ZK 93426 Administration: The route and dose of ZK 93426 administration in the hole-board test are not explicitly detailed in the readily available abstracts.

Human Electroencephalography (EEG) Studies

-

Objective: To assess the effects of ZK 93426 on brain electrical activity, particularly in relation to sleep and vigilance.

-

Procedure:

-

Electrode Placement: While the specific studies on ZK 93426 do not detail the electrode montage, standard clinical and research practice utilizes the International 10-20 system for consistent placement of scalp electrodes.[16][17][18]

-

Recording: EEG signals are recorded continuously. For sleep studies, recordings are typically conducted overnight.[9] For vigilance studies, recordings are made during specific cognitive tasks.[8]

-

Data Analysis: The recorded EEG data is typically subjected to quantitative analysis. A common method is power spectral analysis, which calculates the amount of energy in different frequency bands (e.g., delta, theta, alpha, beta). Changes in the power of these bands are associated with different states of arousal and cognitive processes. For example, a decrease in slow-wave (delta) activity and an increase in faster frequencies might indicate a stimulant effect.[9]

-

-

ZK 93426 Administration: ZK 93426 was administered intravenously at doses of 0.01 mg/kg and 0.04 mg/kg.[7][9]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for assessing the CNS effects of ZK 93426.

References

- 1. Evaluation of the beta-carboline ZK 93 426 as a benzodiazepine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ZK-93426 - Wikipedia [en.wikipedia.org]

- 3. ejece.org [ejece.org]

- 4. Hole-board test - Wikipedia [en.wikipedia.org]

- 5. Cholinergic basal forebrain nucleus of Meynert regulates chronic pain-like behavior via modulation of the prelimbic cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect on hypothalamic self-stimulation of the novel beta-carbolines ZK 93 426 (a benzodiazepine receptor antagonist) and ZK 91 296 (a putative partial agonist) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GABAergic input to cholinergic nucleus basalis neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Human studies on the benzodiazepine receptor antagonist beta-carboline ZK 93,426: preliminary observations on psychotropic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of ZK 93,426, a beta-carboline benzodiazepine receptor antagonist on night sleep pattern in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vivo bidirectional modulatory effect of benzodiazepine receptor ligands on GABAergic transmission evaluated by positron emission tomography in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Social Approach Behaviors are Similar on Conventional Versus Reverse Lighting Cycles, and in Replications Across Cohorts, in BTBR T+ tf/J, C57BL/6J, and Vasopressin Receptor 1B Mutant Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Under or Absent Reporting of Light Stimuli in Testing of Anxiety-Like Behaviors in Rodents: The Need for Standardization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medi-guide.meditool.cn [medi-guide.meditool.cn]

- 14. researchgate.net [researchgate.net]

- 15. animalab.eu [animalab.eu]

- 16. 10–20 system (EEG) - Wikipedia [en.wikipedia.org]

- 17. TMSi — an Artinis company — What Is the 10-20 System for EEG? [tmsi.artinis.com]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Interaction of ZK 93426 Hydrochloride with the GABA-A Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ZK 93426 hydrochloride, a significant modulator of the γ-aminobutyric acid type A (GABA-A) receptor. We will delve into its mechanism of action, present relevant quantitative data, detail key experimental protocols for its study, and visualize the complex interactions and workflows involved.

Introduction: ZK 93426 and the GABA-A Receptor

The GABA-A receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system (CNS).[1][2][3] It is a ligand-gated ion channel that, upon binding with GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuron and subsequent inhibition of nerve impulses.[3][4][5] This receptor is a crucial target for numerous therapeutic drugs, including benzodiazepines, barbiturates, and anesthetics.[6]

ZK 93426, a compound from the β-carboline family, interacts with the benzodiazepine (B76468) binding site on the GABA-A receptor.[7][8][9] It is characterized primarily as a benzodiazepine receptor antagonist but also exhibits properties of a weak partial inverse agonist.[7][10][11] This dual activity means it can block the effects of benzodiazepine agonists while also producing effects opposite to them, such as increased alertness and feelings of apprehension, without being a convulsant.[7] Understanding the nuances of its interaction is critical for neuroscience research and the development of novel therapeutics targeting the GABAergic system.

The GABA-A Receptor Signaling Pathway

The binding of the endogenous ligand GABA to its site on the GABA-A receptor triggers a conformational change, opening the central chloride (Cl⁻) channel. The resulting influx of Cl⁻ hyperpolarizes the neuron, making it less likely to fire an action potential, thus mediating inhibitory neurotransmission. Allosteric modulators, like benzodiazepines and ZK 93426, bind to a separate site (the benzodiazepine site) and can either enhance (agonists), decrease (inverse agonists), or block (antagonists) the effect of GABA.

Caption: GABA-A receptor signaling and modulation by ZK 93426.

Quantitative Data on ZK 93426 Interaction

A precise quantitative analysis of a ligand's interaction with a receptor involves determining its binding affinity, potency, and efficacy. While specific numerical values for ZK 93426 are not consistently available across the reviewed literature, the following table outlines the key parameters used to characterize such interactions. ZK 93426 has been shown to displace [³H]flumazenil ([³H]-FNM) binding, indicating its affinity for the benzodiazepine site.[10][12]

| Parameter | Definition | Relevance to ZK 93426 | Typical Assay |

| Ki (Inhibition Constant) | The concentration of a competing ligand that occupies 50% of the receptors in the presence of a radioligand. A lower Ki indicates higher binding affinity. | Characterizes the binding affinity of ZK 93426 for the benzodiazepine site on the GABA-A receptor. | Radioligand Binding Assay |

| IC50 (Half Maximal Inhibitory Concentration) | The concentration of a drug that is required for 50% inhibition of a specific biological function (e.g., radioligand binding). | Measures the functional strength of ZK 93426 as an inhibitor of benzodiazepine agonist binding. | Radioligand Binding Assay |

| EC50 (Half Maximal Effective Concentration) | The concentration of a drug that gives half of the maximal response.[13] | For its inverse agonist activity, this would be the concentration that produces 50% of its maximal inhibitory effect on GABA-gated chloride currents. | Electrophysiology (e.g., Patch-Clamp) |

| Emax (Maximum Effect) | The maximum effect a drug can produce, regardless of dose.[13] | Represents the maximal reduction in GABA-gated chloride current that ZK 93426 can achieve (as a partial inverse agonist). | Electrophysiology (e.g., Patch-Clamp) |

| Intrinsic Activity | The ability of a drug to produce a maximal effect, expressed as a fraction of the maximal effect of a full agonist.[13] | As a partial inverse agonist, its intrinsic activity would be negative and less than that of a full inverse agonist. | Electrophysiology (e.g., Patch-Clamp) |

Experimental Protocols

The characterization of ZK 93426's interaction with the GABA-A receptor relies on established in vitro techniques, primarily radioligand binding assays and electrophysiology.

This technique is used to determine the affinity (Ki) of a compound for a specific receptor site by measuring its ability to compete with a radiolabeled ligand.[12][14]

Objective: To determine the binding affinity of ZK 93426 for the benzodiazepine site on the GABA-A receptor.

Materials:

-

Biological Sample: Rat brain tissue homogenate or cell membranes from HEK293 cells transiently transfected to express specific GABA-A receptor subtypes (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2).[12][15]

-

Radioligand: [³H]flumazenil or [³H]-FNM, a high-affinity benzodiazepine site antagonist.[12]

-

Test Compound: this compound in various concentrations.

-

Non-specific Binding Control: A high concentration of an unlabeled ligand (e.g., Diazepam or Flumazenil) to saturate all specific binding sites.

-

Wash Buffer: Ice-cold assay buffer.[4]

-

Equipment: Glass fiber filters, filtration apparatus, liquid scintillation counter.[4]

Methodology:

-

Membrane Preparation: Homogenize brain tissue or transfected cells in an appropriate buffer (e.g., 0.32 M sucrose). Perform a series of centrifugations to isolate the cell membrane fraction containing the GABA-A receptors. Resuspend the final pellet in the assay buffer.[15]

-

Assay Incubation: In a 96-well plate, combine the membrane preparation (e.g., 100-200 µg protein), a fixed concentration of the radioligand (e.g., [³H]flumazenil), and varying concentrations of the test compound (ZK 93426).[4][12]

-

Equilibration: Incubate the mixture for a defined period (e.g., 45-60 minutes) at a specific temperature (e.g., 4°C) to allow the binding to reach equilibrium.[4][15]

-

Termination and Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through glass fiber filters. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).[4]

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[4]

-

Quantification: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[4][15]

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor (ZK 93426) concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Caption: General workflow for a competitive radioligand binding assay.

This technique measures the flow of ions through the GABA-A receptor channel in response to GABA and its modulators, providing direct functional data on potency and efficacy.[16][17]

Objective: To characterize the functional effect (antagonism and/or inverse agonism) of ZK 93426 on GABA-evoked chloride currents.

Materials:

-

Cell Line: HEK293 or CHO cells stably or transiently expressing specific recombinant GABA-A receptor subtypes.[17]

-

Solutions:

-

Agonist: GABA stock solution.[17]

-

Test Compound: this compound stock solution.

-

Equipment: Patch-clamp amplifier, microscope, micromanipulator, perfusion system.

Methodology:

-

Cell Preparation: Culture cells on glass coverslips. Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.[17]

-

Obtaining a Whole-Cell Recording:

-

Approach a single cell with a glass micropipette filled with the internal solution.

-

Apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.[17]

-

Rupture the cell membrane patch with a brief pulse of suction to achieve the whole-cell configuration, allowing electrical access to the cell's interior.[17]

-

-

Voltage Clamp: Clamp the cell at a holding potential of -60 mV or -80 mV.[16][17]

-

Drug Application:

-

Baseline: Establish a stable baseline GABA response by applying a low, non-saturating concentration of GABA (e.g., EC₁₀-EC₂₀) for a short duration (e.g., 5 seconds) at regular intervals.[17]

-

Testing for Inverse Agonism: Apply ZK 93426 alone to see if it reduces the baseline current.

-

Testing for Antagonism: Co-apply ZK 93426 with GABA (and a benzodiazepine agonist like Diazepam) to observe its ability to block the agonist's potentiating effect.[12]

-

-

Data Acquisition: Record the resulting chloride currents using the patch-clamp amplifier.

-

Data Analysis:

-

Measure the peak amplitude of the GABA-evoked currents in the absence and presence of ZK 93426.

-

To determine antagonism, compare the potentiation by a benzodiazepine agonist with and without ZK 93426.

-

To determine the potency (EC₅₀) for inverse agonism, construct a concentration-response curve by applying various concentrations of ZK 93426.

-

Caption: Workflow for whole-cell patch-clamp experiments.

Mechanism of Action and In Vivo Effects

ZK 93426 functions as a modulator at the benzodiazepine (BZD) site of the GABA-A receptor. Its pharmacological profile is complex, exhibiting properties of both an antagonist and a weak partial inverse agonist.[7][10]

-

As an Antagonist: ZK 93426 effectively blocks and reverses the effects of benzodiazepine agonists. For example, it can counteract the cardiorespiratory depression induced by midazolam and block the anxiolytic-like effects of other BZDs.[18][19][20] This action is mediated by competitive binding at the BZD site, preventing agonists from binding and exerting their positive allosteric modulation.[21]

-

As a Weak Partial Inverse Agonist: Unlike a neutral antagonist (which has no effect on its own), ZK 93426 possesses intrinsic activity opposite to that of agonists.[7] In human studies, it produced effects of alertness, restlessness, and even anxiety (anxiogenic effects), which are contrary to the sedative and anxiolytic effects of benzodiazepines.[7][22] It has also been shown to reduce slow-wave sleep in healthy volunteers.[23] This suggests it reduces the basal activity of the GABA-A receptor, decreasing the frequency of chloride channel opening.

The "partial" nature of its inverse agonism is significant, as it does not induce convulsions, a common side effect of full inverse agonists.[7] In fact, ZK 93426 has demonstrated weak anticonvulsant properties in some models.[10] This unique profile suggests that it may have differential efficacy at various GABA-A receptor subtypes.[10]

Caption: Logical flow of ZK 93426's dual-action mechanism.

Conclusion

This compound is a pharmacologically complex β-carboline that acts as a benzodiazepine receptor antagonist with weak partial inverse agonist properties.[7][10] Its ability to block the effects of benzodiazepines while exerting its own mild, opposing CNS effects makes it a valuable tool for dissecting the role of the GABAergic system in various physiological and pathological states, including anxiety, sleep, and cognition.[11][22][23][24] The detailed experimental protocols provided herein serve as a foundation for researchers to further investigate the nuanced interactions of ZK 93426 and similar compounds with the diverse subtypes of the GABA-A receptor, paving the way for the development of more refined therapeutic agents.

References

- 1. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. GABAA receptors: structure and function in the basal ganglia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Structure, Function, and Modulation of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. ZK-93426 - Wikipedia [en.wikipedia.org]

- 8. Structural features controlling the binding of beta-carbolines to the benzodiazepine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Evaluation of the beta-carboline ZK 93 426 as a benzodiazepine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Beta-carbolines as tools in memory research: human data with the beta-carboline ZK 93426 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Methods for the Discovery of Novel Compounds Modulating a Gamma-Aminobutyric Acid Receptor Type A Neurotransmission [jove.com]

- 13. derangedphysiology.com [derangedphysiology.com]

- 14. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. PDSP - GABA [kidbdev.med.unc.edu]

- 16. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Stork: Effect on hypothalamic self-stimulation of the novel beta-carbolines ZK 93 426 (a benzodiazepine receptor antagonist) and ZK 91 296 (a putative partial agonist) [storkapp.me]

- 19. A beta-carboline derivative (ZK 93426) counteracts the cardiorespiratory depressant effects of intravenous midazolam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A beta-carboline derivative (ZK 93426) counteracts the cardiorespiratory depressant effects of intravenous midazolam. | Semantic Scholar [semanticscholar.org]

- 21. Enhancement of gamma-aminobutyric acid binding by the anxiolytic beta-carbolines ZK 93423 and ZK 91296 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Actions of the beta-carboline ZK 93426 in an animal test of anxiety and the holeboard: interactions with Ro 15-1788 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Effects of ZK 93,426, a beta-carboline benzodiazepine receptor antagonist on night sleep pattern in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. The effects of a benzodiazepine receptor antagonist beta-carboline ZK-93426 on scopolamine-induced impairment on attention, memory and psychomotor skills - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Anxiogenic Properties of ZK 93426 Hydrochloride

This technical guide provides a comprehensive overview of the anxiogenic properties of this compound, a significant compound in neuropharmacological research. This document details its mechanism of action, preclinical and clinical evidence of its anxiety-inducing effects, and the experimental protocols used to determine these properties.

Introduction

This compound is a compound belonging to the β-carboline family of substances. It is pharmacologically classified as a benzodiazepine (B76468) receptor antagonist with weak partial inverse agonist properties.[1] Unlike benzodiazepines, which produce anxiolytic (anti-anxiety) effects, this compound elicits the opposite response, inducing anxiety-like behaviors. This anxiogenic profile makes it a valuable tool for researchers studying the neurobiological basis of anxiety and the function of the GABA-A receptor complex. In human studies, administration of ZK 93426 has been associated with feelings of alertness, restlessness, and apprehension.[1]

Mechanism of Action

The primary mechanism of action of this compound involves its interaction with the benzodiazepine binding site on the γ-aminobutyric acid type A (GABA-A) receptor. The GABA-A receptor is a ligand-gated ion channel that, upon binding with GABA, allows chloride ions to enter the neuron, leading to hyperpolarization and reduced neuronal excitability.